molecular formula C20H19ClN2O2S B301212 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B301212
M. Wt: 386.9 g/mol
InChI Key: VEZYCNLRESYQBX-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione, also known as DCDPE, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have significant effects on the biochemical and physiological processes of living organisms, making it an important tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules in living cells. This binding can alter the activity of these molecules, leading to changes in cellular processes and ultimately resulting in the observed physiological effects of the compound.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of cellular signaling pathways. These effects make 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione a valuable tool for studying the molecular mechanisms of various diseases and for developing new treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its high specificity for certain biomolecules, which allows researchers to selectively target and study specific cellular processes. However, one limitation of using 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is that its effects can be highly dependent on the experimental conditions, making it difficult to compare results across different studies.

Future Directions

There are many potential future directions for research involving 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione, including the development of new therapeutic applications for the compound, the identification of new binding targets and mechanisms of action, and the optimization of synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the effects of 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione on living organisms and to determine its safety and toxicity profiles.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorophenyl isothiocyanate with N,N-diethyl-4-aminobenzaldehyde in the presence of a base. This reaction produces the intermediate compound, which is then cyclized with thiosemicarbazide to form the final product.

Scientific Research Applications

3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases.

properties

Product Name

3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19ClN2O2S/c1-3-22(4-2)16-10-8-14(9-11-16)12-18-19(24)23(20(25)26-18)17-7-5-6-15(21)13-17/h5-13H,3-4H2,1-2H3/b18-12-

InChI Key

VEZYCNLRESYQBX-PDGQHHTCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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